Isovalerylsarcosine

描述

准备方法

Synthetic Routes and Reaction Conditions: Isovalerylsarcosine can be synthesized through the formal condensation of isovaleric acid with sarcosine . The reaction typically involves the use of coupling agents to facilitate the formation of the amide bond between the carboxylic acid and the amino group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.

化学反应分析

Types of Reactions: Isovalerylsarcosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Chemistry

Isovalerylsarcosine is utilized as a model compound in the study of N-acyl-amino acid chemistry. Its unique structure allows researchers to explore the reactivity and properties of related compounds. This application is crucial for understanding the mechanisms underlying amino acid metabolism and developing synthetic pathways for similar compounds.

Biology

In biological research, this compound plays a significant role in studying metabolic pathways, particularly in relation to isovaleric acidemia (IVA), a genetic disorder affecting leucine metabolism. The compound serves as a minor metabolite whose levels can indicate metabolic disturbances. Its detection in urine samples helps researchers understand the biochemical alterations associated with IVA and other metabolic disorders .

Biochemical Pathways

- Metabolism : this compound is involved in the metabolism of glycine, serine, and threonine. Its formation through specific enzymatic reactions highlights its importance in amino acid metabolism.

- Cellular Effects : The accumulation of this compound can disrupt normal cellular functions, influencing cell signaling pathways and gene expression. Studies have shown that levels of this compound vary in patients with different clinical presentations of metabolic disorders .

Medicine

In the medical field, research into this compound's metabolic effects has implications for understanding and managing metabolic disorders. The compound's presence can provide insights into disease mechanisms and potential therapeutic targets.

Case Studies

- Isovaleric Acidemia : A study highlighted the role of this compound as a novel metabolite in IVA, emphasizing its potential as a biomarker for diagnosing and monitoring the disease . The identification of this compound alongside other metabolites could lead to improved management strategies for affected individuals.

- Adult-Onset Still's Disease : Research indicates that this compound levels are significantly lower in patients with chronic articular patterns compared to other patterns, suggesting its potential as a marker for disease activity .

作用机制

The mechanism by which isovalerylsarcosine exerts its effects involves its role in metabolic pathways. It is a product of glycine, serine, and threonine metabolism . The compound interacts with various enzymes and metabolic intermediates, influencing the overall metabolic profile. Specific molecular targets and pathways include those involved in amino acid metabolism and energy production.

相似化合物的比较

N-isovalerylalanine: Another N-acyl-amino acid with similar metabolic roles.

N-isovalerylglycine: A related compound also involved in isovaleric acidemia.

Uniqueness: Isovalerylsarcosine is unique due to its specific structure and role in metabolic pathways. Its formation from isovaleric acid and sarcosine distinguishes it from other N-acyl-amino acids, providing unique insights into amino acid metabolism and related disorders.

生物活性

Isovalerylsarcosine, a derivative of isovaleryl-CoA, has garnered attention in the context of metabolic disorders, particularly isovaleric acidemia (IVA). This compound is formed through the conjugation of isovaleryl-CoA with sarcosine, an amino acid derivative. Understanding its biological activity is crucial for elucidating its role in metabolic pathways and potential therapeutic applications.

Overview of this compound

This compound is primarily studied within the framework of IVA, a genetic disorder caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase. This deficiency leads to the accumulation of toxic metabolites, including isovalerylglycine and this compound, which can have significant physiological effects.

The biological activity of this compound can be attributed to its role in detoxification and metabolic regulation. It participates in the detoxification pathway of excess isovaleryl-CoA by forming conjugates that are less toxic and more easily excreted via urine. The following mechanisms have been identified:

- Conjugation Reaction : this compound is formed through the conjugation of isovaleryl-CoA with sarcosine, which helps mitigate the toxic effects associated with elevated levels of isovaleryl-CoA.

- Detoxification Pathway : The formation of non-toxic metabolites like this compound provides a detoxification mechanism that reduces metabolic stress on the body during episodes of metabolic decompensation in IVA patients .

Metabolic Profiles

Research has indicated that individuals with IVA exhibit altered metabolic profiles, including elevated levels of various metabolites such as this compound. A study using liquid chromatography-mass spectrometry (LC-MS) highlighted significant differences in metabolite concentrations between healthy individuals and those affected by IVA. The findings suggested that monitoring these metabolites could aid in diagnosing and managing metabolic disorders .

Case Studies

- Case Study on Neonatal Presentation : A neonate diagnosed with IVA exhibited high levels of isovalerylglycine and this compound in urine during metabolic crises. Treatment involving dietary management and carnitine supplementation significantly improved metabolic stability, highlighting the importance of these metabolites in clinical outcomes .

- Adult-Onset Studies : In adults with metabolic disturbances related to IVA, reduced levels of this compound were observed, suggesting its potential as a biomarker for disease progression and therapeutic monitoring .

Data Table: Metabolite Concentrations in Isovaleric Acidemia

| Metabolite | Normal Range (µmol/L) | IVA Patients (Mean ± SD) |

|---|---|---|

| Isovaleric Acid | < 5 | 300 ± 50 |

| Isovalerylglycine | < 10 | 150 ± 30 |

| This compound | < 5 | 50 ± 10 |

属性

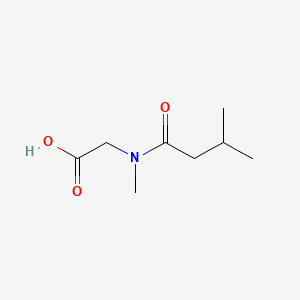

IUPAC Name |

2-[methyl(3-methylbutanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)4-7(10)9(3)5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFSWCRCPHKNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236832 | |

| Record name | N-Isovalerylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylsarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88127-29-1 | |

| Record name | N-Methyl-N-(3-methyl-1-oxobutyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88127-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovalerylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088127291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovalerylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovalerylsarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying isovalerylsarcosine in the context of isovaleric acidemia?

A1: this compound is considered a minor metabolite in IVA [, ]. Its discovery, along with other novel metabolites, highlights the complexity of metabolic disturbances in IVA and emphasizes that the full spectrum of metabolic consequences remains not fully understood []. While isovalerylglycine and 3-hydroxyisovaleric acid are the primary diagnostic markers for IVA, identifying additional metabolites like this compound could contribute to a more comprehensive understanding of the disease's metabolic profile and potentially lead to better management strategies in the future.

Q2: Does the presence of this compound correlate with disease activity or outcome in IVA?

A2: The provided research articles focus primarily on the identification of this compound as a novel metabolite in IVA [] and its presence within a broader metabolic profile in adult-onset Still's disease []. They do not delve into specific correlations between this compound levels and IVA disease activity or outcome. Further research is needed to establish if such a correlation exists.

Q3: Are there any known differences in this compound levels based on the clinical presentation of IVA?

A3: Currently, there is no information available regarding the specific association of this compound levels with different clinical presentations of IVA. More research is required to explore whether variations in this compound levels exist among individuals exhibiting different symptoms or severities of the disease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。